molecular formula C21H23N3O5S B4845273 Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

Cat. No.: B4845273
M. Wt: 429.5 g/mol
InChI Key: CLHXPJJSKRUANV-UHFFFAOYSA-N
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Description

Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate is a synthetic organic compound characterized by a central benzene ring substituted with two methyl ester groups at positions 1 and 2. The 5-position of the benzene ring is functionalized with a thiourea linkage ([carbamothioyl]amino), which connects to a 4-(morpholin-4-yl)phenyl moiety.

Properties

IUPAC Name

dimethyl 5-[(4-morpholin-4-ylphenyl)carbamothioylamino]benzene-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5S/c1-27-19(25)14-11-15(20(26)28-2)13-17(12-14)23-21(30)22-16-3-5-18(6-4-16)24-7-9-29-10-8-24/h3-6,11-13H,7-10H2,1-2H3,(H2,22,23,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHXPJJSKRUANV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)NC(=S)NC2=CC=C(C=C2)N3CCOCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate typically involves the reaction of 4-(morpholin-4-yl)aniline with dimethyl 5-amino-1,3-benzenedicarboxylate in the presence of a carbamothioylating agent. The reaction is carried out under controlled conditions, often involving the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization and chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three analogs identified in the evidence, focusing on structural features, functional groups, and inferred physicochemical properties.

Structural and Functional Group Analysis

Table 1: Comparative Structural Features

Compound Name Molecular Formula Molecular Weight Key Functional Groups Ester Groups Reference
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate (Target) C₂₂H₂₄N₄O₅S 480.52 g/mol Thiourea, morpholine, methyl esters Dimethyl
Dimethyl 5-[(4-methylbenzene-1-sulfonyl)amino]benzene-1,3-dicarboxylate C₁₈H₁₉NO₇S 409.41 g/mol Sulfonamide, methyl esters Dimethyl
Dibutyl 5-[(4-ethoxycarbonylphenyl)-diazenyl]benzene-1,3-dicarboxylate C₂₈H₃₄N₂O₆ 510.58 g/mol Diazenyl, ethoxycarbonyl, butyl esters Dibutyl
Methyl 4-{[5-(phenylcarbamoyl)-1,3,4-thiadiazol-2-yl]methoxy}benzoate C₁₈H₁₅N₃O₄S 369.40 g/mol Thiadiazole, phenylcarbamoyl, methyl ester Methyl
Key Observations:

Thiourea vs. Sulfonamide/Sulfonyl Groups: The target compound’s thiourea group ([carbamothioyl]amino) distinguishes it from the sulfonamide derivative in , which features a sulfonyl group (–SO₂–). Thiourea groups are known for metal coordination and bioactivity, whereas sulfonamides are typically more electron-withdrawing and may influence solubility differently .

Morpholine vs. Thiadiazole/Heterocycles : The morpholine ring in the target compound provides a six-membered oxygen-nitrogen heterocycle, contrasting with the five-membered thiadiazole ring in . Morpholine derivatives often exhibit improved solubility and pharmacokinetic profiles compared to rigid heterocycles like thiadiazoles .

Ester Group Variations : The dimethyl esters in the target compound and confer lower molecular weight and higher polarity compared to the dibutyl esters in , which are more lipophilic and may enhance membrane permeability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate
Reactant of Route 2
Reactant of Route 2
Dimethyl 5-({[4-(morpholin-4-yl)phenyl]carbamothioyl}amino)benzene-1,3-dicarboxylate

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